Bienvenue dans la boutique en ligne BenchChem!

Ciprofloxacin Lactate

Pharmaceutical formulation Parenteral solubility pH-dependent solubility

Procure the IV-optimized Ciprofloxacin Lactate (CAS 97867-33-9), distinguished by a 10-fold higher aqueous solubility than the free base and a critical lactate counterion that buffers IV admixtures at pH 3.5–4.6, preventing dangerous precipitation at physiological pH. This salt is non-interchangeable with hydrochloride or base forms for parenteral use. Sourced as a characterized reference standard compliant with USP/EP guidelines, it is essential for ANDA method validation, stability-indicating assays, and generic injectable development, delivering reliable potency in veterinary formulations as well.

Molecular Formula C20H24FN3O6
Molecular Weight 421.4 g/mol
CAS No. 97867-33-9
Cat. No. B601390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin Lactate
CAS97867-33-9
SynonymsCiprofloxacin Lactate;  1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-Quinolinecarboxylic Acid Mono(2-hydroxypropanoate); 
Molecular FormulaC20H24FN3O6
Molecular Weight421.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H18FN3O3.C3H6O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;1-2(4)3(5)6/h7-10,19H,1-6H2,(H,23,24);2,4H,1H3,(H,5,6)
InChIKeyNRBJWZSFNGZBFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Ciprofloxacin Lactate (CAS 97867-33-9): Injectable Fluoroquinolone Antibiotic for IV Formulation and Research Applications


Ciprofloxacin Lactate (CAS 97867-33-9) is the lactate salt of ciprofloxacin, a second-generation fluoroquinolone antibiotic with broad-spectrum bactericidal activity [1]. The compound is specifically developed for intravenous administration, distinguished from the hydrochloride salt (used primarily for oral and ophthalmic formulations) by its enhanced aqueous solubility profile [2]. This molecular modification—protonation of the piperazinyl nitrogen followed by ionic bonding with the lactate anion—yields a compound with a molecular weight of 421.43 g/mol (C17H18FN3O3·C3H6O3) that appears as a white to slightly yellowish crystalline powder with hygroscopic properties . The lactate salt form is the basis for commercial ready-to-use IV infusion solutions containing 2 mg/mL ciprofloxacin in 5% dextrose, with lactic acid as the solubilizer [3].

Why Ciprofloxacin Hydrochloride and Base Cannot Substitute for Ciprofloxacin Lactate in Parenteral Applications


Substitution of ciprofloxacin lactate with the hydrochloride salt or free base in parenteral formulations is technically infeasible due to fundamental physicochemical incompatibilities. The lactate salt exhibits approximately 10-fold higher aqueous solubility (10 g/mL at 25°C) compared to ciprofloxacin base [1], while the hydrochloride salt demonstrates significantly different pH-solubility behavior that affects formulation stability [2]. Furthermore, the lactate counterion serves a critical functional role beyond solubility enhancement—it acts as a buffering component that maintains the pH of IV admixtures between 3.5 and 4.6, a range essential for preventing ciprofloxacin precipitation at physiological pH [3]. Substantial drug loss (>10%) has been documented in admixtures with pH exceeding 6.0 [4]. The three salt forms—lactate (IV-optimized), hydrochloride (oral/ophthalmic-optimized), and base (reference standard)—are not interchangeable in procurement without corresponding formulation and process validation changes .

Ciprofloxacin Lactate: Head-to-Head Comparative Evidence for Scientific and Procurement Decision-Making


Aqueous Solubility: Ciprofloxacin Lactate vs. Levofloxacin Hemihydrate Across Physiological pH Range

Ciprofloxacin lactate demonstrates markedly higher aqueous solubility across the physiological pH range (3.0–8.0) compared to levofloxacin hemihydrate, another fluoroquinolone commonly formulated for parenteral administration. At pH 3.0, ciprofloxacin lactate reaches 243.00 mg/mL solubility, whereas levofloxacin hemihydrate achieves only 70.66 mg/mL at the same pH [1]. This 3.4-fold solubility advantage provides greater formulation flexibility for high-concentration parenteral preparations.

Pharmaceutical formulation Parenteral solubility pH-dependent solubility

Intravenous Bioequivalence: Ciprofloxacin Lactate IV-to-Oral Dose Conversion Pharmacokinetics

Ciprofloxacin lactate IV formulation provides predictable and well-characterized pharmacokinetic equivalence to oral dosing, enabling reliable IV-to-oral step-down therapy. A 400 mg IV infusion over 60 minutes produces an AUC equivalent to a 500 mg oral dose given every 12 hours (AUC0-24h,ss: 25.4 mcg·h/mL for IV vs. 27.4 mcg·h/mL for oral) [1]. Similarly, 400 mg IV every 8 hours produces an AUC equivalent to 750 mg oral every 12 hours (AUC0-24h,ss: 32.9 mcg·h/mL for IV vs. 31.6 mcg·h/mL for oral) [1]. The absolute oral bioavailability of ciprofloxacin is 70–80%, with minimal first-pass metabolism [2].

Pharmacokinetics IV-to-oral conversion Bioequivalence

Plasma Protein Binding: Ciprofloxacin Lactate vs. Lipophilic Fluoroquinolones

Ciprofloxacin lactate exhibits approximately 30% plasma protein binding, which is substantially lower than many alternative fluoroquinolones [1]. The lactate salt form's enhanced hydrophilicity (log P = -0.81) contributes to this reduced protein binding profile [1]. This contrasts with other fluoroquinolones such as levofloxacin (24–38% protein binding) [2], though ciprofloxacin's binding remains within the clinically advantageous low-to-moderate range that supports extensive tissue distribution.

Plasma protein binding Free drug concentration Tissue penetration

IV Formulation Stability: pH-Dependent Degradation and Precipitation Thresholds

Ciprofloxacin lactate IV solutions demonstrate optimal stability when maintained at pH 3.5–4.6 [1], with commercially available ready-to-use solutions formulated precisely within this range [2]. Substantial drug loss (>10%) occurs in admixtures with pH exceeding 6.0 [3]. Precipitation studies show that at pH 6.08, approximately 85% of ciprofloxacin precipitates from aqueous solution, while at pH 5.23, precipitation does not occur [4]. This pH-dependent solubility profile necessitates the lactate salt's buffering capacity, as the lactate counterion helps maintain the acidic environment required for drug solubility.

Formulation stability pH optimization Injectable compatibility

Antibacterial Potency: Ciprofloxacin vs. Comparator Fluoroquinolones Against Clinical Isolates

In comparative in vitro susceptibility testing against 523 bacterial strains encompassing seven species including Enterobacteriaceae, pseudomonads, and staphylococci, ciprofloxacin demonstrated lower MIC values than ofloxacin and norfloxacin [1]. Against Legionella species, 100% of strains were susceptible to ciprofloxacin (MIC ≤0.5 mg/L) compared to only 62% susceptibility to norfloxacin [1]. In a separate study, ciprofloxacin lactate veterinary injection demonstrated MIC range of 0.167–0.5 μg/mL at 24h against 16 bacterial strains, compared to 0.25–4.0 μg/mL for enrofloxacin injection [2].

MIC comparison Fluoroquinolone potency Antibacterial susceptibility

Quality Specifications: Ciprofloxacin Lactate Pharmacopeial Standards and Impurity Thresholds

Ciprofloxacin lactate is supplied with defined pharmacopeial quality specifications that enable consistent procurement across vendors. Standard commercial specifications include: purity ≥98.5%, pH 4.5–5.5 (10 mg/mL aqueous solution), single impurity ≤0.5%, total impurities ≤1.0%, fluoride content ≥4.3%, loss on drying ≤6.5%, residue on ignition ≤0.1%, and heavy metals ≤20 ppm . The compound is compliant with CP2010, CPV2003, and USP30 monographs , and is available as a fully characterized reference standard for analytical method development and validation .

Pharmacopeial standards Impurity profiling Quality control

Ciprofloxacin Lactate (CAS 97867-33-9): Evidence-Based Research and Industrial Application Scenarios


Parenteral Formulation Development: IV Infusion and Injectable Product Manufacturing

Ciprofloxacin lactate is the preferred API for intravenous infusion formulations due to its 10-fold higher aqueous solubility compared to ciprofloxacin base [1] and its demonstrated pH-dependent solubility profile enabling stable solutions at pH 3.5–4.6 [2]. The lactate salt enables formulation at concentrations of 2 mg/mL in ready-to-use dextrose solutions [3], with well-characterized pharmacokinetic linearity over the 200–400 mg IV dose range and established IV-to-oral dose conversion equivalency [4]. Formulation scientists developing generic injectable products or novel parenteral delivery systems should prioritize the lactate salt over hydrochloride or base forms to ensure regulatory compliance with established reference listed drug (RLD) formulation parameters.

Analytical Reference Standard for Method Development and Quality Control

Ciprofloxacin lactate is available as a fully characterized reference standard compliant with USP and EP pharmacopeial guidelines , suitable for analytical method development, method validation (AMV), and quality control applications during API synthesis and finished product testing [5]. Defined impurity specifications (single impurity ≤0.5%, total impurities ≤1.0%) enable precise quantification of related substances in stability studies and batch release testing. The lactate salt form is specifically required when developing analytical methods for IV formulations, as the hydrochloride reference standard may exhibit different chromatographic retention behavior and solubility characteristics that compromise method accuracy for parenteral products.

Veterinary Pharmaceutical Development: Injectable Antimicrobial Formulations

Ciprofloxacin lactate serves as the active pharmaceutical ingredient in veterinary injectable formulations, with demonstrated in vitro potency advantages over alternative fluoroquinolones such as enrofloxacin. Comparative MIC testing against 16 bacterial strains showed ciprofloxacin lactate MIC range of 0.167–0.5 μg/mL at 24h compared to enrofloxacin's 0.25–4.0 μg/mL range—an up to 8-fold potency difference [6]. Sustained-release veterinary formulations of ciprofloxacin lactate have been developed and characterized, demonstrating extended duration of antibacterial activity [6]. Veterinary pharmaceutical manufacturers developing injectable antimicrobial products should consider ciprofloxacin lactate when potency against Gram-negative pathogens is the primary selection criterion.

Stability-Indicating Method Validation and Forced Degradation Studies

The pH-dependent stability profile of ciprofloxacin lactate—with optimal stability at pH 3.5–4.5 [2] and substantial degradation (>10% loss) in admixtures with pH >6.0 [7]—makes it an excellent model compound for forced degradation studies and stability-indicating method development. Researchers validating HPLC or CE methods for fluoroquinolone analysis can leverage the compound's known degradation pathways: photolytic degradation under natural daylight (~2% loss after 12 hours, ~9% loss after 96 hours) [8], and hydrolytic degradation at elevated pH [7]. These well-characterized degradation behaviors enable systematic evaluation of analytical method specificity and the development of robust stability-indicating assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciprofloxacin Lactate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.